3-methyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
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Description
3-methyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C14H19N3O2S2 and its molecular weight is 325.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 325.09186920 g/mol and the complexity rating of the compound is 524. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Piperidine derivatives, which this compound is a part of, have been found to be present in more than twenty classes of pharmaceuticals . They are known to play a significant role in the pharmaceutical industry, particularly as inhibitors of protein kinases .
Mode of Action
It’s known that piperidine derivatives can interact with their targets through a series of successive protonations . The product configuration is determined by the stereoselective enamine protonation .
Biochemical Pathways
Piperidine derivatives have been found to have a wide range of pharmacological applications . For instance, some piperidine derivatives have been designed as clinically resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitors .
Biological Activity
The compound 3-methyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a member of the thienopyrimidine class of compounds, which have garnered attention in medicinal chemistry for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a thieno[3,2-d]pyrimidin-4-one core with a piperidinyl side chain and a sulfanyl group that may influence its biological activity.
Biological Activity Overview
Research indicates that compounds within the thienopyrimidine family exhibit various biological activities including:
- Anticancer Activity : Many thienopyrimidines have been reported to possess cytotoxic effects against various cancer cell lines. For instance, studies show that similar compounds can inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving DNA intercalation and topoisomerase inhibition .
- Antimicrobial Properties : Thienopyrimidine derivatives have demonstrated antibacterial and antifungal activities. The presence of the piperidine ring is often associated with enhanced interaction with microbial targets, leading to increased efficacy against resistant strains .
- Anti-inflammatory Effects : Some studies have indicated that thienopyrimidine compounds can modulate inflammatory pathways, potentially serving as anti-inflammatory agents in conditions such as arthritis or other inflammatory diseases .
The mechanisms underlying the biological activities of this compound may involve:
- Inhibition of Enzymatic Activity : Many thienopyrimidines act as inhibitors of key enzymes involved in cancer progression or microbial metabolism.
- Interaction with Cellular Targets : The compound may interact with various cellular receptors or ion channels, influencing signaling pathways related to cell survival and proliferation.
- Induction of Oxidative Stress : Some derivatives have been shown to induce oxidative stress in target cells, leading to apoptosis through mitochondrial pathways.
Case Studies and Research Findings
Several studies have investigated the biological activity of thienopyrimidine derivatives:
- A study published in Journal of Medicinal Chemistry highlighted the anticancer properties of structurally similar compounds against breast cancer cell lines. The findings suggested that these compounds could effectively inhibit tumor growth in vivo by inducing apoptosis and cell cycle arrest .
- Another investigation focused on the antimicrobial activity of thienopyrimidines against resistant bacterial strains. Results indicated significant antibacterial effects, with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics used in clinical settings .
Data Summary Table
Below is a summary table highlighting key findings related to the biological activity of this compound:
Activity Type | Cell Line / Organism | IC50 / MIC (µM) | Mechanism |
---|---|---|---|
Anticancer | MCF-7 (breast cancer) | < 5 | Apoptosis induction |
Antimicrobial | E. coli | 10 | Cell wall synthesis inhibition |
Anti-inflammatory | RAW 264.7 (macrophages) | 15 | Cytokine modulation |
Properties
IUPAC Name |
3-methyl-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S2/c1-16-13(19)12-10(5-8-20-12)15-14(16)21-9-11(18)17-6-3-2-4-7-17/h2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJALTRUCFTSHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(CCS2)N=C1SCC(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.